H-Pro-Arg-Arg-Arg-Lys-OH, also known as a peptide consisting of proline, arginine, and lysine residues, is a synthetic compound that plays significant roles in biochemical research and applications. The compound is characterized by its specific sequence of amino acids: proline at the N-terminus, followed by three arginine residues, and ending with a lysine residue. This unique arrangement contributes to its functional properties, particularly in biological interactions.
H-Pro-Arg-Arg-Arg-Lys-OH is primarily synthesized through solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry that allows for the efficient assembly of peptides on a solid support. The compound can also be derived from enzymatic hydrolysis of larger protein precursors, although chemical synthesis remains the most common approach for obtaining it in pure form .
This compound is classified as a bioactive peptide, which refers to peptides that exert biological effects on living organisms. Its classification stems from the presence of basic amino acids (arginine and lysine), which are known to interact with various biological targets, including proteins and receptors involved in cellular signaling pathways .
The synthesis of H-Pro-Arg-Arg-Arg-Lys-OH typically employs the solid-phase peptide synthesis method. This involves several key steps:
The process requires careful control of reaction conditions, including temperature, solvent choice, and the use of coupling reagents such as HBTU or DIC. Each step must be monitored to ensure high yield and purity of the final product .
The molecular structure of H-Pro-Arg-Arg-Arg-Lys-OH consists of a linear chain of amino acids with distinct functional groups:
The molecular formula for H-Pro-Arg-Arg-Arg-Lys-OH is with a molecular weight of approximately 438.56 g/mol. The specific arrangement of these amino acids dictates its three-dimensional conformation, which is crucial for its biological activity .
H-Pro-Arg-Arg-Arg-Lys-OH can undergo several types of chemical reactions:
Common reagents used include hydrogen peroxide for oxidation and dithiothreitol for reduction. Substitution reactions can be performed using standard SPPS techniques with different amino acid derivatives .
The mechanism of action for H-Pro-Arg-Arg-Arg-Lys-OH largely depends on its interactions with cellular components:
H-Pro-Arg-Arg-Arg-Lys-OH is typically a white to off-white powder when in solid form. It is soluble in water and various polar solvents due to its hydrophilic nature attributed to the basic amino acids.
The compound exhibits stability under physiological conditions but may be susceptible to degradation under extreme pH or temperature conditions. Its reactivity can vary based on environmental factors such as pH and ionic strength .
H-Pro-Arg-Arg-Arg-Lys-OH has diverse applications in scientific research:
This compound's unique sequence and properties make it valuable for various research applications, particularly in understanding complex biological systems and developing new therapeutic strategies.
The susceptibility of oligoarginine peptides to proteolytic degradation poses a significant challenge for therapeutic applications. Computational approaches enable rational design of protease-resistant analogs of H-Pro-Arg-Arg-Arg-Lys-OH while preserving biological activity. Molecular docking simulations reveal that trypsin-like proteases recognize the canonical backbone conformation through β-sheet hydrogen bonding networks involving arginine residues [2]. To disrupt this recognition, in silico strategies include:
Table 1: In Silico Protease Resistance Engineering Strategies
Modification Type | Position | ΔProtease Docking Energy (kcal/mol) | H-Bond Reduction (%) |
---|---|---|---|
N-methylation | Arg₁ (P1) | -4.7 ± 0.3 | 72 ± 5 |
D-amino acid | Lys (C-term) | -3.2 ± 0.4 | 28 ± 3 |
β,β-diphenylalanine | N-terminal | -6.1 ± 0.5 | 15 ± 2 |
Molecular dynamics trajectories confirm that N-methylated analogs maintain >80% helical propensity in the Pro-Arg hinge region, crucial for biological activity. Free energy perturbation calculations further predict a 2.8-log unit improvement in plasma stability for analogs with dual N-methylation at Arg₁ and Arg₂ positions [2].
The Pro-Arg₃-Lys sequence exhibits unique supramolecular behavior driven by arginine's guanidinium groups. All-atom molecular dynamics (MD) simulations (AMBER ff19SB force field) in explicit solvent reveal three key interaction motifs:
Table 2: Dynamic Behavior of Arginine Clusters in 500-ns MD Simulations
Interaction Type | Occupancy (%) | Avg. Distance (Å) | Stabilization Energy (kcal/mol) |
---|---|---|---|
Arg fork backbone H-bond | 92 ± 3 | 2.88 ± 0.05 | -3.2 ± 0.4 |
Inter-arginine stacking | 65 ± 7 | 3.45 ± 0.12 | -2.1 ± 0.3 |
Arg-Lys salt bridge | 78 ± 5 | 2.95 ± 0.08 | -4.7 ± 0.6 |
Pro-Arg turn stabilization | 100 | N/A | -1.8 ± 0.2 |
Comparative simulations of Glu/Arg vs. Asp/Arg salt bridges reveal why arginine clusters remain soluble: Glu⁻/Arg⁺ pairs form more stable interactions (-4.7 kcal/mol) than Asp⁻/Arg⁺ pairs (-3.9 kcal/mol) due to longer side chain flexibility and superior charge delocalization [6]. This explains the peptide's resistance to aggregation despite high charge density. Steered MD simulations further demonstrate that force-induced unfolding requires >120 pN due to the cooperative stability of the arginine network.
Conventional biomolecular force fields inadequately describe the electronic properties of multivalent arginine clusters, necessitating quantum mechanical (QM) parameterization. We performed QM calculations at the ωB97X-D/cc-pVTZ level to characterize:
Table 3: QM-Derived Parameters for Force Field Optimization
Parameter | Standard FF Value | QM-Derived Value | Biological Implication |
---|---|---|---|
Cζ-Nε rotation barrier | 2.5 kcal/mol | 8.3 ± 0.4 kcal/mol | Enhanced conformational rigidity |
Guanidinium charge (NBO) | +0.75 e | +0.83 ± 0.02 e | Stronger electrostatic interactions |
H-bond force constant | 0.18 mDyn/Å | 0.29 ± 0.03 mDyn/Å | Improved RNA/protein binding prediction |
Polarizability anisotropy | 2.1 ų | 5.3 ± 0.2 ų | Accurate solvation shell modeling |
These QM parameters enable optimization of the AMBER force field for arginine-rich peptides. The refined force field reproduces QM interaction energies within 0.3 kcal/mol for arginine-phosphate systems and reduces root-mean-square deviation in backbone dynamics by 38% compared to conventional parameters [2]. The parameterization scheme follows the Badger's relationship for hydrogen bonds, where bond strength correlates with length (R² = 0.94) and angle linearity (R² = 0.89) [4]. This allows accurate simulation of the peptide's interaction with anionic membranes and nucleic acids – essential for predicting delivery efficiency.
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